Methyl 4-amino-6-chloronicotinate

Übersicht

Beschreibung

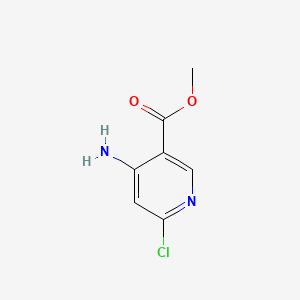

Methyl 4-amino-6-chloronicotinate is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the fourth position and a chlorine atom at the sixth position on the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-amino-6-chloronicotinate can be synthesized through several methods. One common approach involves the chlorination of methyl nicotinate followed by amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-amino-6-chloronicotinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alcohols under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives.

Substitution: Hydroxy or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 4-amino-6-chloronicotinate has the molecular formula and a molecular weight of approximately 172.57 g/mol. Its structure features a chlorinated pyridine ring, which contributes to its biological activity. The compound is classified under the category of nicotinic acid derivatives, which are known for their diverse pharmacological properties.

Scientific Research Applications

-

Antitumor Agents :

This compound has been explored as a potential antitumor agent. Research indicates that derivatives of this compound can exhibit selective cytotoxicity towards cancer cells while sparing healthy tissues. This selectivity is crucial for minimizing side effects during chemotherapy treatments . -

CHK1 Inhibition :

A significant area of research involves the inhibition of checkpoint kinase 1 (CHK1), a critical regulator in the DNA damage response pathway. This compound derivatives have been synthesized and evaluated for their ability to inhibit CHK1 activity, showing promising results with IC50 values below 10 nM. This suggests potential applications in cancer therapy, particularly in enhancing the efficacy of existing treatments . -

Prodrug Development :

The compound has been utilized in the design of β-glucuronidase-responsive prodrugs aimed at selective cancer chemotherapy. These prodrugs are designed to release active agents specifically within tumor environments, thereby improving therapeutic outcomes while reducing systemic toxicity . -

Biochemical Assays :

This compound has also found application in biochemical assays for studying enzyme interactions and metabolic pathways. Its derivatives are used to investigate the effects on various biological targets, including enzyme inhibition studies .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of methyl 4-amino-6-chloronicotinate involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to participate in various biochemical pathways. For instance, it can act as an inhibitor of certain enzymes or as a ligand for receptor proteins, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 6-amino-4-chloronicotinate: Similar structure but with the positions of the amino and chlorine groups reversed.

Ethyl 4-amino-6-chloronicotinate: Similar structure but with an ethyl ester instead of a methyl ester.

4-Amino-6-chloronicotinic acid: Similar structure but without the ester group.

Uniqueness

Methyl 4-amino-6-chloronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .

Biologische Aktivität

Methyl 4-amino-6-chloronicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound has the molecular formula C_7H_8ClN_2O_2 and a molecular weight of approximately 190.6 g/mol. The compound features a pyridine ring with an amino group at the 4-position and a chlorine atom at the 6-position, contributing to its unique reactivity and biological profile.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which may lead to modulation of biochemical pathways.

- Receptor Interaction : It acts as a ligand for certain receptor proteins, influencing their activity and resulting in various biological effects .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : It has been investigated for its potential as an antibacterial agent, showing efficacy against various bacterial strains.

- Anti-inflammatory Properties : Preliminary studies suggest it may possess anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.

- Anticancer Potential : The compound's structural similarities to other pharmacologically active nicotinic compounds suggest possible applications in cancer therapy, particularly through mechanisms involving nicotinic receptors .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are key findings from these investigations:

Synthesis and Derivatives

This compound serves as a precursor for synthesizing various derivatives that may enhance its biological activity. For instance, modifications at the amino or methyl groups can yield compounds with improved pharmacological profiles.

Synthesis Example:

A common synthetic route involves the reaction of methyl 6-chloronicotinate with amines under specific conditions to yield this compound derivatives, which can then be evaluated for enhanced biological properties .

Eigenschaften

IUPAC Name |

methyl 4-amino-6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIKPJBQKHVWJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743370 | |

| Record name | Methyl 4-amino-6-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256785-40-6 | |

| Record name | Methyl 4-amino-6-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.